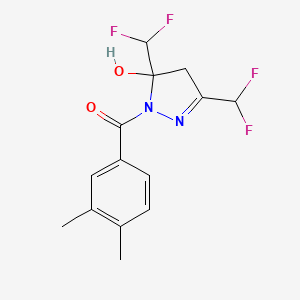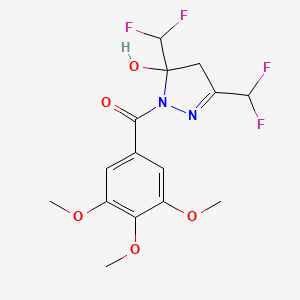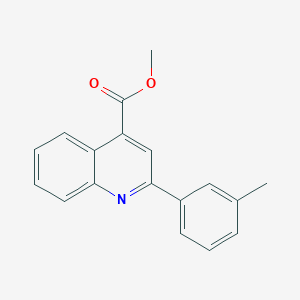
2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid
描述
2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have gained significant attention in recent years due to their potential therapeutic applications in cancer treatment.
作用机制
The mechanism of action of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid involves the inhibition of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes, which play a critical role in DNA repair. 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors work by trapping 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes on DNA, preventing them from releasing and repairing DNA damage. This results in the accumulation of DNA damage, leading to cell death in cancer cells with defective DNA repair pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid are primarily related to its inhibition of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes. 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to induce synthetic lethality in cancer cells with defective DNA repair pathways, resulting in cell death. In addition, 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing DNA repair in cancer cells.
实验室实验的优点和局限性
The advantages of using 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid in lab experiments include its high potency and selectivity for 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes, making it an effective tool for studying 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid biology and the DNA damage response. However, the limitations of using 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors in lab experiments include the potential for off-target effects and toxicity, as well as the need for careful selection of appropriate controls and experimental conditions.
未来方向
For research on 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid include the development of more potent and selective 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors, the identification of biomarkers for patient selection and response prediction, and the exploration of combination therapies with other DNA-damaging agents. In addition, further studies are needed to understand the mechanisms of resistance to 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors and to develop strategies to overcome resistance. Finally, the potential use of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors in other diseases, such as neurodegenerative diseases and inflammatory disorders, is an area of active research.
科学研究应用
The most significant scientific research application of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid is its potential therapeutic use in cancer treatment. 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. In addition, 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing DNA repair in cancer cells.
属性
IUPAC Name |
2-(2-bromophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-5-4-7-11-13(17(20)21)9-15(19-16(10)11)12-6-2-3-8-14(12)18/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQJENHFYDFKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-8-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266309.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4266320.png)
![butyl 5-(aminocarbonyl)-4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4266322.png)



![5-(difluoromethyl)-3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266347.png)
![5-(difluoromethyl)-1-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266350.png)
![3-methyl-1-[(2-methyl-4-quinolinyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266365.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4266371.png)
![propyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4266378.png)

![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4266400.png)
![6-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4266404.png)